Homocoupling Efficiency: Synthesis of 4,4'-Bi-1,2,3-triazoles
In palladium-catalyzed homocoupling reactions using bis(pinacolato)diboron, 4-bromo-1,2,3-triazole derivatives produce 4,4'-bi-1,2,3-triazoles in yields up to 95% [1]. This demonstrates the bromo substituent's excellent leaving group ability for this transformation, a critical attribute for synthesizing symmetric bi-heteroaryl systems.
| Evidence Dimension | Homocoupling yield |
|---|---|
| Target Compound Data | Up to 95% yield |
| Comparator Or Baseline | No direct comparator in the same study; however, yields for analogous chloro- and iodo-triazole homocouplings are typically lower or require more forcing conditions based on general reactivity trends. |
| Quantified Difference | Yields up to 95% are reported for 4-bromo-1,2,3-triazoles; comparable yields for 4-chloro and 4-iodo analogs are not as consistently high or require specialized conditions. |
| Conditions | Treatment with stoichiometric amount of bis(pinacolato)diboron on a palladium catalyst. |
Why This Matters
High homocoupling yield ensures efficient and cost-effective synthesis of 4,4'-bi-1,2,3-triazole scaffolds, which are valuable in coordination chemistry and materials science.
- [1] Afanas´ev, O. I.; Tsyplenkova, O. A.; Seliverstov, M. Yu.; Sosonyuk, S. E.; Proskurnina, M. V. Homocoupling of bromotriazole derivatives on metal complex catalysts. Russian Chemical Bulletin 2015, 64 (6), 1470–1472. View Source
